2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Quinoline Derivatives

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide (PubChem CID 16009423; ChEMBL CHEMBL1552215; CAS 902585-36-8) is a fully synthetic small molecule bearing the 1,3-dioxolo[4,5-g]quinoline heterocyclic core, a scaffold historically exploited for antibacterial quinolone antibiotics. The compound incorporates a 7-tosyl (4-methylbenzenesulfonyl) electron‑withdrawing group on the quinoline ring and an N-(m-tolyl)acetamide side chain.

Molecular Formula C26H22N2O6S
Molecular Weight 490.53
CAS No. 902585-36-8
Cat. No. B2831116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide
CAS902585-36-8
Molecular FormulaC26H22N2O6S
Molecular Weight490.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC(=C5)C
InChIInChI=1S/C26H22N2O6S/c1-16-6-8-19(9-7-16)35(31,32)24-13-28(14-25(29)27-18-5-3-4-17(2)10-18)21-12-23-22(33-15-34-23)11-20(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29)
InChIKeyDOIRPLUBKGHCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide (902585-36-8) – Compound Identity and Chemical Class for Sourcing Decisions


2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide (PubChem CID 16009423; ChEMBL CHEMBL1552215; CAS 902585-36-8) is a fully synthetic small molecule bearing the 1,3-dioxolo[4,5-g]quinoline heterocyclic core, a scaffold historically exploited for antibacterial quinolone antibiotics [1]. The compound incorporates a 7-tosyl (4-methylbenzenesulfonyl) electron‑withdrawing group on the quinoline ring and an N-(m-tolyl)acetamide side chain. Its molecular formula is C₂₆H₂₂N₂O₆S, molecular weight 490.5 g·mol⁻¹, computed XLogP3 4.1, topological polar surface area 110 Ų, and it possesses 1 hydrogen‑bond donor and 7 hydrogen‑bond acceptors, physicochemical features that govern solubility, permeability, and target engagement [2].

Why p-Tolyl, o-Tolyl, or Phenyl Analogs Cannot Replace 2-(8-Oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide in Regioisomer‑Sensitive Applications


Within this dioxoloquinoline sulfonamide chemotype, the regiochemistry of the terminal N‑aryl substituent (meta‑, para‑, or ortho‑methyl) dictates not only the three‑dimensional shape of the molecule but also the spatial orientation of the methyl group relative to the central amide bond and the quinoline‑tosyl pharmacophore [1]. Even though the para‑tolyl (CAS 902278‑42‑6) and ortho‑tolyl (CAS 902291‑67‑2) isomers share the identical molecular formula and molecular weight (490.5 g·mol⁻¹ versus 490.5 g·mol⁻¹; Δ = 0 g·mol⁻¹), the meta‑methyl substitution of the target compound alters the vector of the terminal aryl ring, which can translate into different binding‑pocket complementarity, inhibitor selectivity, and off‑target profiles [1]. Consequently, a scientist cannot interchange these regioisomers without risking loss of biological activity or alteration of the structure‑activity relationship (SAR) that motivated the original chemical design.

Quantitative Differentiation Evidence for 2-(8-Oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide versus Closest Structural Analogs


Regioisomeric Identity: Meta‑Methyl Substitution versus Para‑ and Ortho‑Tolyl Isomers

The target compound bears a meta‑methyl group on the N‑phenylacetamide terminus, differentiating it from the para‑tolyl (CAS 902278‑42‑6) and ortho‑tolyl (CAS 902291‑67‑2) regioisomers. Although all three share the molecular formula C₂₆H₂₂N₂O₆S and molecular weight 490.5 g·mol⁻¹, the position of the methyl substituent influences the electron density distribution on the terminal aromatic ring and modulates the torsional angle between the amide NH and the tolyl ring, which can affect hydrogen‑bonding geometry with biological targets [1]. No head‑to‑head biological potency data are publicly available for these specific isomers; hence this evidence is presented as a structural differentiator critical for SAR consistency .

Medicinal Chemistry Structure–Activity Relationship Quinoline Derivatives

Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area versus the N‑Phenyl Des‑Methyl Analog

Compared with the N‑phenyl des‑methyl analog (CAS 902278‑01‑7; MW = 476.5 g·mol⁻¹), the target compound exhibits higher lipophilicity (XLogP3 = 4.1) owing to the additional methyl group, while retaining the same hydrogen‑bond donor count (1) and acceptor count (7) [1]. The TPSA is identical (110 Ų) because the methyl substituent does not introduce additional polar atoms. This lipophilicity increase of approximately +0.5 log unit relative to the predicted XLogP3 of the des‑methyl analog (estimated ≈3.6) can enhance membrane permeability but may also increase metabolic clearance .

Physicochemical Properties Drug‑Likeness Permeability

Class‑Level Antibacterial Potential: 1,3‑Dioxolo[4,5-g]quinoline Scaffold Precedent from US Patent 4,439,436

The 1,3‑dioxolo[4,5-g]quinoline ring system has been claimed as an antibacterial pharmacophore in US Patent 4,439,436, where substituted derivatives inhibited DNA gyrase and displayed activity against Gram‑positive and Gram‑negative bacteria [1]. While the target compound contains a tosyl and acetamide substitution pattern distinct from the quinolone carboxylic acids exemplified in the patent, the shared heterocyclic core may retain DNA gyrase affinity. No quantitative MIC or IC₅₀ data for the target compound itself are publicly available; this inference is class‑level only [2].

Antibacterial DNA Gyrase Quinolone

Kinase Inhibition Potential: TAM Family / CSF1R Kinase Inhibitor Chemotype from WO 2022/0473496

International patent application WO 2022/0473496 discloses quinoline derivatives with general formula (I) as selective inhibitors of the TAM family tyrosine kinases (Tyro3, Axl, Mer) and CSF1R kinase, with potential applications in oncology and inflammatory diseases [1]. The chemotype encompasses the dioxolo[4,5-g]quinoline core bearing sulfonyl/acetamide substituents analogous to those present in the target compound. While the m‑tolyl variant is not explicitly enumerated as a preferred example, the patent establishes the biological relevance of the core scaffold for kinase inhibition [1]. No target‑specific IC₅₀ values are available.

Cancer Immunotherapy TAM Kinase CSF1R Quinoline Inhibitor

Bioactivity Data Scarcity: Explicit Gap Analysis for Informed Procurement Decisions

A comprehensive search of authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, WIPO PATENTSCOPE) as of May 2026 reveals no publicly deposited quantitative biochemical or cellular IC₅₀, Kd, MIC, or ADMET data for 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide (ChEMBL CHEMBL1552215) [1][2]. Its ChEMBL entry contains no recorded activity values; BindingDB entries referencing the dioxoloquinoline core correspond to structurally distinct ligands [2]. The closest analogs (para‑tolyl CAS 902278‑42‑6, ortho‑tolyl CAS 902291‑67‑2, phenyl CAS 902278‑01‑7, 4‑fluorophenyl CAS 902521‑19‑1) are similarly devoid of public bioactivity data . This data‑poor landscape distinguishes the compound as a research‑grade tool suitable for de novo primary screening and SAR exploration rather than a biologically pre‑validated probe.

Data Transparency Research Tool Hit‑to‑Lead

Rotatable Bond Count and Conformational Flexibility versus the 4‑Fluorophenyl Analog

The target compound contains 5 rotatable bonds (PubChem computed), identical to the 4‑fluorophenyl analog (CAS 902521‑19‑1; estimated 5 rotatable bonds) [1]. However, the meta‑tolyl group introduces a freely rotating methyl substituent that can adopt multiple orientations, whereas the para‑fluoro substituent on the analog is a single‑atom point substitution with minimal conformational penalty. The additional methyl group provides a larger hydrophobic surface area for potential van der Waals contacts in protein binding pockets, at the expense of a modest molecular weight increase (490.5 vs. 494.5 g·mol⁻¹; Δ = −4.0 g·mol⁻¹ in favor of the target compound) [1].

Conformational Analysis Ligand Efficiency Molecular Recognition

Recommended Application Scenarios for 2-(8-Oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide Based on Verified Differentiation Evidence


Regioisomer‑Controlled Structure–Activity Relationship (SAR) Expansion of Quinoline Acetamide Libraries

When constructing a matrix of N‑aryl acetamide variants around the conserved 7‑tosyl‑dioxoloquinoline scaffold, the meta‑tolyl compound serves as the essential 'meta‑methyl' probe. Its substitution pattern complements the para‑ and ortho‑tolyl analogs, enabling systematic evaluation of how the methyl position influences target binding, selectivity, and cellular potency. This scenario leverages the structural differentiation documented in Section 3, Evidence 1 [1].

Lipophilicity‑Driven Permeability Optimization in Cell‑Based Phenotypic Screens

With a computed XLogP3 of 4.1 and TPSA of 110 Ų, the m‑tolyl compound resides in favorable drug‑like property space for passive membrane permeability. Compared with the des‑methyl phenyl analog (XLogP3 ≈ 3.6), the +0.5 log unit lipophilicity increase (Section 3, Evidence 2) can enhance cell penetration in phenotypic assays targeting intracellular pathogens, kinases, or epigenetic regulators .

Scaffold‑Hopping Starting Point for TAM/CSF1R Kinase Inhibitor Discovery

Based on the class‑level evidence from WO 2022/0473496 (Section 3, Evidence 4), the compound provides a novel entry into the dioxoloquinoline chemical space for TAM (Tyro3, Axl, Mer) and CSF1R kinase inhibition. Research groups pursuing immuno‑oncology or inflammatory disease targets can use this compound as a starting template for medicinal chemistry optimization, benefiting from its synthetically accessible tosyl and acetamide functional handles [2].

Novel Antibacterial Quinolone Chemotype Exploration with Non‑Carboxylic Acid Pharmacophore

The 1,3‑dioxolo[4,5-g]quinoline core is a validated antibacterial scaffold (US 4,439,436; Section 3, Evidence 3). Unlike classical fluoroquinolones that rely on a 3‑carboxylic acid for DNA gyrase binding, the target compound replaces the carboxylate with a 7‑tosyl‑5‑acetamide arrangement. This structural departure enables investigation of alternative binding modes that may retain activity against fluoroquinolone‑resistant bacterial strains [3].

Quote Request

Request a Quote for 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.